molecular formula C8H12O2S B13950731 4-(Thiophen-3-yl)butane-1,3-diol

4-(Thiophen-3-yl)butane-1,3-diol

Katalognummer: B13950731
Molekulargewicht: 172.25 g/mol
InChI-Schlüssel: FAKWXOUVZONICU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(Thiophen-3-yl)butane-1,3-diol is an organic compound that features a thiophene ring attached to a butane-1,3-diol moiety. Thiophene is a sulfur-containing heterocycle, known for its aromatic properties and stability. The presence of the thiophene ring in this compound imparts unique chemical and physical properties, making it of interest in various fields of research and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Thiophen-3-yl)butane-1,3-diol typically involves the introduction of the thiophene ring to a butane-1,3-diol backbone. One common method is the condensation reaction between thiophene derivatives and butane-1,3-diol under acidic or basic conditions. For example, the Gewald reaction, which involves the condensation of thioglycolic acid derivatives with α,β-unsaturated carbonyl compounds, can be adapted to synthesize thiophene-containing diols .

Industrial Production Methods

Industrial production of this compound may involve large-scale condensation reactions using continuous flow reactors to ensure consistent product quality and yield. Catalysts such as potassium carbonate or DABCO (1,4-diazabicyclo[2.2.2]octane) can be employed to enhance reaction efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

4-(Thiophen-3-yl)butane-1,3-diol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups in the butane-1,3-diol moiety can be oxidized to form carbonyl compounds.

    Reduction: The thiophene ring can be reduced under specific conditions to form dihydrothiophene derivatives.

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

4-(Thiophen-3-yl)butane-1,3-diol has diverse applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-(Thiophen-3-yl)butane-1,3-diol involves its interaction with specific molecular targets. The thiophene ring can engage in π-π interactions with aromatic residues in proteins, while the hydroxyl groups can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-(Thiophen-3-yl)butane-1,3-diol is unique due to its combination of a thiophene ring and a butane-1,3-diol moiety, which imparts distinct chemical reactivity and potential biological activities. Its structural features allow for versatile modifications, making it a valuable compound in various research and industrial applications .

Eigenschaften

Molekularformel

C8H12O2S

Molekulargewicht

172.25 g/mol

IUPAC-Name

4-thiophen-3-ylbutane-1,3-diol

InChI

InChI=1S/C8H12O2S/c9-3-1-8(10)5-7-2-4-11-6-7/h2,4,6,8-10H,1,3,5H2

InChI-Schlüssel

FAKWXOUVZONICU-UHFFFAOYSA-N

Kanonische SMILES

C1=CSC=C1CC(CCO)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.